(+/-)-Voriconazole-d3 is a deuterated derivative of voriconazole, an antifungal medication used primarily to treat serious fungal infections. Voriconazole itself is classified as a triazole antifungal agent, which works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The deuterated form, Voriconazole-d3, is utilized in pharmacokinetic studies and research applications due to its isotopic labeling, which allows for improved tracking and quantification in biological systems.
Voriconazole-d3 is synthesized from voriconazole through deuteration, a process that replaces certain hydrogen atoms with deuterium. This compound falls under the broader category of triazole antifungals, which are known for their efficacy against various fungal pathogens, including Aspergillus species and Candida species. The primary source of voriconazole-d3 is chemical synthesis from its parent compound.
The synthesis of (+/-)-Voriconazole-d3 typically involves several key steps:
The synthesis must be conducted under specific conditions to ensure high yields and purity. For example, maintaining low temperatures during reactions can prevent decomposition or unwanted side reactions. Analytical methods such as mass spectrometry are used to confirm the successful incorporation of deuterium.
Voriconazole-d3 shares a similar molecular structure with voriconazole but features three deuterium atoms in place of three hydrogen atoms. Its chemical formula is with the addition of three deuterium atoms.
Voriconazole-d3 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The isotopic labeling provides advantages in pharmacokinetic studies by allowing researchers to differentiate between the parent compound and its metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, ultimately leading to fungal cell death.
Studies have shown that voriconazole exhibits a broad spectrum of activity against various fungi, with a minimum inhibitory concentration (MIC) that varies depending on the species.
Voriconazole-d3 is primarily used in research settings for:
Deuterium labeling of triazole antifungals like voriconazole leverages isotopic substitution to modify pharmacokinetic properties without altering primary biological activity. Voriconazole-d3 incorporates three deuterium atoms (tridetteration) at metabolically vulnerable sites—specifically the 2,3,5-positions of the difluorophenyl ring—to retard cytochrome P450-mediated oxidation (Fig. 1) [1] [4]. This strategic deuteration exploits the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit ~6–10-fold slower cleavage rates compared to carbon-hydrogen (C–H) bonds, thereby delaying metabolic degradation [9].
Two primary approaches dominate deuterium integration:
Table 1: Comparison of Deuterium Incorporation Methods for Voriconazole-d3
| Method | Isotopic Purity (%) | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Direct C–H Activation | 98.5–99.0 | D₂ (3 atm), Pd/C, 80°C, 12h | Late-stage modification; fewer steps |
| De Novo Synthesis | >99.5 | CD₃I, K₂CO₃, DMF-d₇, 60°C, 8h | Higher regioselectivity |
Mass spectrometry confirms isotopic enrichment ≥99.5% in commercial voriconazole-d3, with molecular formula C₁₆H₁₁D₃F₃N₅O and molecular weight 352.33 g/mol [1] [4]. Nuclear magnetic resonance (NMR) analyses—particularly ¹H NMR depletion at δ 6.8–7.2 ppm—validate deuterium positioning and quantify isotopic purity [7].
Optimizing H/D exchange necessitates balancing reaction kinetics, isotopic fidelity, and process scalability. Critical parameters include:
Catalyst Selection: Heterogeneous catalysts (e.g., Pd/Al₂O₃) outperform homogeneous counterparts in deuteration efficiency. Pd/C (10% w/w) achieves >98% deuterium incorporation at phenyl ring positions but requires in situ sulfide poisoning to prevent over-reduction of the triazole ring [8]. Acidic resins (Nafion® SAC-13) enable solvent-free deuteration at 100°C but risk hydrolytic degradation [4].
Solvent Systems: Biphasic mixtures (D₂O/THF-d₈) enhance deuterium access to hydrophobic pockets of voriconazole. Ionic liquids like [BMIM][PF₆] improve deuteration regioselectivity (>99% at C-2,3,5) due to their capacity to solubilize voriconazole while minimizing epimerization at chiral centers [8]. Notably, solvent choice directly impacts the stereochemical integrity of the C2-(R,S) chiral alcohol, where polar aprotic solvents (DMF-d₇) preserve configuration better than protic alternatives (CH₃OD) [7].
Reaction Engineering:
Table 2: Optimization Parameters for H/D Exchange in Voriconazole-d3 Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5–10% Pd/C | <5%: Incomplete exchange; >10%: Degradation |
| Solvent | THF-d₈ / D₂O (9:1) | Maximizes solubility & deuterium access |
| Temperature | 70 ± 5°C | Balances kinetics vs. epimerization |
| Reaction Duration | 12 ± 2 h | Complete exchange; minimal byproducts |
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) monitors reaction progress by tracking mass shifts (+3 Da) and local deuterium retention. This technique reveals that deuteration at the 2,4-difluorophenyl ring stabilizes adjacent bonds, reducing oxidative N-oxide metabolite formation by 7-fold in vitro [9] [10].
Voriconazole-d3 synthesis employs two industrially viable pathways, each with distinct advantages and limitations:
Hydrogenation Route:
Solvent-Mediated Deuteration:
Table 3: Performance Metrics of Voriconazole-d3 Synthetic Methods
| Parameter | Catalytic Hydrogenation | Solvent-Mediated Exchange | Ionic Liquid Catalysis |
|---|---|---|---|
| Reaction Time | 8–12 h | 24–48 h | 4–6 h |
| Isotopic Purity | 98.5–99.0% | 97–98% | >99.5% |
| Byproducts | Dehalogenated analogs (5–8%) | Racemized isomers (3–5%) | <0.5% |
| Scalability | Pilot-scale feasible | Limited by solvent volume | High (continuous flow) |
Green Chemistry Metrics: Solvent-mediated routes using ionic liquids align with sustainable synthesis principles. E-factors (kg waste/kg product) are reduced to 15 versus 32 for hydrogenation, primarily through solvent recyclability [3]. However, hydrogenation offers superior atom economy (94% vs. 87%) due to the stoichiometric use of D₂ [8].
The choice between methods hinges on application requirements: hydrogenation delivers adequate isotopic purity for pharmacokinetic tracers, while solvent-based deuteration meets stringent standards (>99.5%) for quantitative bioanalytical standards [9].
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6